molecular formula C17H16ClN5 B13968843 6-Chloro-N~2~,N~4~-dimethyl-N~2~,N~4~-diphenyl-1,3,5-triazine-2,4-diamine CAS No. 3995-43-5

6-Chloro-N~2~,N~4~-dimethyl-N~2~,N~4~-diphenyl-1,3,5-triazine-2,4-diamine

Katalognummer: B13968843
CAS-Nummer: 3995-43-5
Molekulargewicht: 325.8 g/mol
InChI-Schlüssel: DRVSERATTQVSNK-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

6-Chloro-N~2~,N~4~-dimethyl-N~2~,N~4~-diphenyl-1,3,5-triazine-2,4-diamine is a chemical compound with the molecular formula C15H12ClN5. It is a member of the triazine family, characterized by a 1,3,5-triazine ring structure. This compound is known for its applications in various fields, including chemistry, biology, and industry.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 6-Chloro-N~2~,N~4~-dimethyl-N~2~,N~4~-diphenyl-1,3,5-triazine-2,4-diamine typically involves the reaction of cyanuric chloride with aniline derivatives under controlled conditions. The reaction is carried out in the presence of a base, such as sodium carbonate, and a solvent like dioxane or water. The reaction temperature is maintained between 70-80°C to ensure optimal yield .

Industrial Production Methods

In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems ensures consistent quality and higher yields. The reaction conditions are carefully monitored to maintain the desired product specifications.

Analyse Chemischer Reaktionen

Types of Reactions

6-Chloro-N~2~,N~4~-dimethyl-N~2~,N~4~-diphenyl-1,3,5-triazine-2,4-diamine undergoes various chemical reactions, including:

Common Reagents and Conditions

    Substitution: Reagents like sodium carbonate and solvents such as dioxane or water are commonly used.

    Oxidation and Reduction: Specific oxidizing or reducing agents are used depending on the desired transformation.

Major Products

The major products formed from these reactions depend on the nature of the substituents introduced. For example, substitution with an amine can yield a corresponding amine derivative of the triazine compound.

Wissenschaftliche Forschungsanwendungen

6-Chloro-N~2~,N~4~-dimethyl-N~2~,N~4~-diphenyl-1,3,5-triazine-2,4-diamine has several scientific research applications:

Wirkmechanismus

The mechanism of action of 6-Chloro-N~2~,N~4~-dimethyl-N~2~,N~4~-diphenyl-1,3,5-triazine-2,4-diamine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets are still under investigation, but it is believed to interfere with cellular processes such as DNA replication and protein synthesis .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

6-Chloro-N~2~,N~4~-dimethyl-N~2~,N~4~-diphenyl-1,3,5-triazine-2,4-diamine is unique due to its specific substituents, which confer distinct chemical reactivity and biological activity

Eigenschaften

CAS-Nummer

3995-43-5

Molekularformel

C17H16ClN5

Molekulargewicht

325.8 g/mol

IUPAC-Name

6-chloro-2-N,4-N-dimethyl-2-N,4-N-diphenyl-1,3,5-triazine-2,4-diamine

InChI

InChI=1S/C17H16ClN5/c1-22(13-9-5-3-6-10-13)16-19-15(18)20-17(21-16)23(2)14-11-7-4-8-12-14/h3-12H,1-2H3

InChI-Schlüssel

DRVSERATTQVSNK-UHFFFAOYSA-N

Kanonische SMILES

CN(C1=CC=CC=C1)C2=NC(=NC(=N2)Cl)N(C)C3=CC=CC=C3

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.